1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine
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Description
1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine is a useful research compound. Its molecular formula is C18H30N2O2 and its molecular weight is 306.45. The purity is usually 95%.
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Scientific Research Applications
Alkoxycarbonylpiperidines as N-nucleophiles
Alkoxycarbonylpiperidines, similar to 1'-(Cyclohex-3-ene-1-carbonyl)-4-methoxy-1,4'-bipiperidine, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. These reactions, involving iodobenzene and iodoalkenes, result in the formation of carboxamides and ketocarboxamides under certain conditions (Takács et al., 2014).
Oxyfunctionalization of Ketones
1-Oxopiperidinium salt, derived from compounds like 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, has been used for the oxyfunctionalization of enolizable ketones. This process achieves regioselective α- or γ-oxygenated carbonyl compounds, showcasing the utility of piperidine derivatives in organic synthesis (Ren et al., 1996).
Total Synthesis of (+)-Aloperine
In the total synthesis of aloperine, a compound structurally related to this compound played a central role. The synthesis involved an intramolecular Diels−Alder reaction with a N-silylamine linkage, demonstrating the importance of piperidine derivatives in complex organic syntheses (Brosius et al., 1999).
Oxidation Mediated by Nitroxyl Radicals
Piperidine derivatives, such as 4-substituted-2,2,6,6-tetramethylpiperidine-1-oxyl, have been used in oxidation reactions mediated by nitroxyl radicals. This process facilitates the oxidation of polymeric terminal diols to form polymers containing carbonyl moieties (Yoshida et al., 1992).
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-22-17-9-13-19(14-10-17)16-7-11-20(12-8-16)18(21)15-5-3-2-4-6-15/h2-3,15-17H,4-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUCUCMSUGPQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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